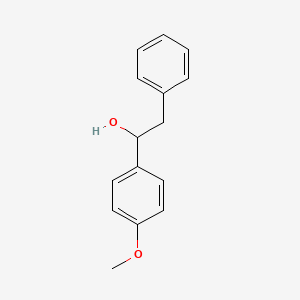

1-(4-Methoxyphenyl)-2-phenylethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

5422-47-9 |

|---|---|

Molecular Formula |

C15H16O2 |

Molecular Weight |

228.29 g/mol |

IUPAC Name |

1-(4-methoxyphenyl)-2-phenylethanol |

InChI |

InChI=1S/C15H16O2/c1-17-14-9-7-13(8-10-14)15(16)11-12-5-3-2-4-6-12/h2-10,15-16H,11H2,1H3 |

InChI Key |

LZGPSZXEKATVDE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(CC2=CC=CC=C2)O |

Origin of Product |

United States |

An Overview of Substituted Phenylethanols in Academic Research

Substituted phenylethanols are a class of organic compounds that have garnered considerable attention in academic research due to their versatile chemical nature and their presence in a wide array of biologically active molecules. These derivatives of 2-phenylethanol are explored for their potential applications in various fields, including medicinal chemistry and materials science.

Research has shown that the biological activity of phenylethanol derivatives can be significantly influenced by the nature and position of substituents on the phenyl ring. For instance, studies have investigated the bacteriostatic and antifungal properties of various derivatives. nih.govnih.gov The introduction of different functional groups can modulate the compound's hydrophobicity and its ability to interact with biological membranes, which is often linked to its antimicrobial activity. nih.gov

In the realm of synthetic chemistry, substituted phenylethanols serve as valuable intermediates and building blocks. Their hydroxyl group and aromatic ring provide reactive sites for a multitude of chemical transformations. For example, they can undergo dehydration reactions to form corresponding styrene (B11656) derivatives, a reaction that is of interest in the production of polymers and other materials. The efficiency and selectivity of such reactions are often dependent on the catalysts and reaction conditions employed.

Furthermore, the stereochemistry of substituted phenylethanols is a critical aspect of their study, particularly in the synthesis of chiral molecules. The development of asymmetric synthetic methods to produce enantiomerically pure phenylethanol derivatives is an active area of research, as the biological activity of chiral compounds is often enantiomer-dependent.

The Role of 1 4 Methoxyphenyl 2 Phenylethanol in Organic Synthesis Research

Classical Stoichiometric Approaches to the Phenylethanol Scaffold

The Grignard reaction stands as a cornerstone in the classical synthesis of this compound. missouri.edu This powerful carbon-carbon bond-forming reaction typically involves the reaction of a Grignard reagent with a suitable carbonyl compound. missouri.edu For the synthesis of this target molecule, one common pathway involves the reaction of benzylmagnesium halide with p-anisaldehyde. Alternatively, the reaction can be carried out between a 4-methoxyphenylmagnesium halide and phenylacetaldehyde (B1677652).

The general nature of the Grignard reaction allows for wide applicability with various alkyl or aryl halides and carbonyl compounds. missouri.edu The reaction is typically conducted in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which stabilizes the Grignard reagent. cerritos.edu The reaction is often exothermic and may require cooling to control the reaction rate. missouri.edu A crucial limitation of this method is the high sensitivity of Grignard reagents to protic solvents (like water) and functional groups with acidic protons (such as alcohols and amines), which can lead to the decomposition of the reagent. missouri.educerritos.edu

Another classical approach involves the reduction of a corresponding ketone, 1-(4-methoxyphenyl)-2-phenylethanone. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) in an alcoholic solvent. This two-step approach first involves the formation of the ketone, for instance, through a Friedel-Crafts acylation, followed by the reduction of the carbonyl group to the desired alcohol.

A documented synthesis of a related compound, 1-(5-hydroxy-2-methoxyphenyl)-1-(4-methoxyphenyl)methanol, utilizes a Grignard reagent prepared from 4-bromoanisole (B123540) and magnesium in dry tetrahydrofuran. prepchem.com This reagent is then reacted with 5-hydroxy-2-methoxybenzaldehyde. prepchem.com Although this produces a different final product, the initial steps showcase the practical application of the Grignard reaction with substituted phenyl compounds.

Catalytic Strategies for the Formation of the Carbon Skeleton

Modern synthetic chemistry has increasingly moved towards catalytic methods to improve efficiency, selectivity, and sustainability. These strategies are also applicable to the synthesis of this compound.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysts play a pivotal role in the formation of the carbon skeleton of this compound. One such approach involves the reductive coupling of an aryl halide and an epoxide. For instance, a nickel-catalyzed reductive coupling of a benzyl (B1604629) halide with styrene (B11656) oxide in the presence of a reducing agent can be envisioned.

Palladium-catalyzed reactions are also prominent. For example, a Heck-type reaction between a styrenic precursor and an aryl halide could be a viable route, followed by a selective reduction of the resulting double bond and carbonyl group. Hydrogenation reactions using palladium on charcoal (Pd/C) are commonly employed for the reduction of various functional groups. prepchem.com For instance, in the synthesis of a related structure, 10% palladium on charcoal was used for hydrogenation in a Parr apparatus. prepchem.com

Organocatalytic Syntheses

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis, allowing for the enantioselective production of chiral molecules like this compound.

Chiral amines, for example, can be used to catalyze the asymmetric addition of nucleophiles to aldehydes or ketones. In a related synthesis, (R)-α-methylphenethylamine was used as a chiral auxiliary to react with p-methoxyphenylacetone, followed by hydrogenation under a Pt/C catalyst to obtain a chiral amine intermediate. google.com This intermediate was then further processed to yield the target molecule. google.com This highlights the potential for using chiral auxiliaries and organocatalysts to control the stereochemistry of the final product.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, several strategies can be employed.

One key principle is the use of catalytic reactions over stoichiometric ones, as this reduces waste. nih.gov The transition metal-catalyzed and organocatalytic methods discussed previously align with this principle. Another approach is the use of more environmentally benign solvents. While traditional Grignard reactions often use ethers, research into performing these reactions in alternative solvents is ongoing.

Biocatalysis, using enzymes or whole microorganisms, offers a green alternative for specific synthetic steps. For example, baker's yeast has been used for the reduction of phenylacetaldehyde to 2-phenylethanol, demonstrating the potential of biocatalytic reductions in producing similar alcohol structures. researchgate.net This method often proceeds under mild conditions in aqueous media, significantly reducing the environmental impact.

Electrochemical methods also present a green alternative. researchgate.net The electrochemical reduction of a ketone precursor could provide a route to this compound without the need for stoichiometric reducing agents. researchgate.net

Stereochemical Control in the Synthesis of 1 4 Methoxyphenyl 2 Phenylethanol

Enantioselective Synthesis through Chiral Catalysis

Enantioselective synthesis aims to directly produce a specific enantiomer of 1-(4-Methoxyphenyl)-2-phenylethanol from a prochiral precursor. This is most commonly achieved through the use of chiral catalysts that create a chiral environment during the key bond-forming step, favoring the formation of one enantiomer over the other.

Asymmetric Reduction Methodologies

The most direct route to enantiomerically enriched this compound is the asymmetric reduction of the corresponding prochiral ketone, 1-(4-methoxyphenyl)-2-phenylethanone (B30599) (a deoxybenzoin). This transformation can be effectively accomplished using various chiral catalysts and reducing agents.

Corey-Bakshi-Shibata (CBS) Reduction: The CBS reduction is a prominent method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. wikipedia.orgorganic-chemistry.org This reaction utilizes a chiral oxazaborolidine catalyst, which coordinates with a borane (B79455) reducing agent (e.g., BH₃·THF) and the ketone substrate. wikipedia.orgyoutube.com The catalyst, derived from a chiral amino alcohol, creates a rigid and predictable transition state that directs the hydride delivery to one face of the carbonyl group, leading to high enantioselectivity. youtube.com The mechanism involves the formation of a catalyst-borane complex, which then coordinates to the ketone in a sterically controlled manner, favoring the approach of the hydride to the less hindered face. youtube.com While the CBS catalyst is known for its effectiveness with a wide range of ketones, the presence of water must be strictly avoided as it can significantly diminish the enantiomeric excess. youtube.com

Asymmetric Transfer Hydrogenation (ATH): Asymmetric transfer hydrogenation is another powerful technique for the reduction of ketones. This method typically employs a transition metal catalyst, such as a ruthenium complex with a chiral ligand, and a hydrogen donor like isopropanol (B130326) or formic acid. nih.gov The Ru-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) catalyst system is particularly effective for the asymmetric transfer hydrogenation of ketones. nih.govrsc.orgrsc.org These reactions are valued for their operational simplicity and high efficiency. For instance, the asymmetric transfer hydrogenation of a close analog, 2-chloro-1-(4-methoxyphenyl)ethanone, using a Ru-TsDPEN catalyst has been reported to yield the corresponding chlorohydrin with high enantiomeric excess. rsc.org This suggests that a similar approach would be highly effective for the synthesis of enantiomerically pure this compound.

Noyori Asymmetric Hydrogenation: The Noyori asymmetric hydrogenation, for which Ryōji Noyori was awarded the Nobel Prize in Chemistry in 2001, is a highly efficient method for the enantioselective reduction of ketones using molecular hydrogen. chem-station.comwikipedia.org This reaction typically utilizes a ruthenium catalyst bearing a chiral diphosphine ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). chem-station.comethz.ch These catalysts are known for their high activity and selectivity, often achieving very high turnover numbers. chem-station.com The reaction mechanism is believed to involve a metal-ligand bifunctional catalysis, where both the ruthenium center and the ligand participate in the hydrogen transfer. chem-station.com

Interactive Data Table: Asymmetric Reduction of Ketone Precursors to Chiral Alcohols

| Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| (S)-CBS catalyst / BH₃·THF | Acetophenone (B1666503) | (S)-1-Phenylethanol | ~95 | >95 | wikipedia.orgmagritek.com |

| (S,S)-Ru-TsDPEN / HCOOH:NEt₃ | 2-Chloro-1-(4-methoxyphenyl)ethanone | (R)-2-Chloro-1-(4-methoxyphenyl)ethanol | >99 | 98 | rsc.org |

| Ru(OAc)₂( (S)-BINAP) / H₂ | Methyl 3-oxobutanoate | Methyl (R)-3-hydroxybutanoate | >98 | >99 | chem-station.comharvard.edu |

Asymmetric Addition Reactions

An alternative enantioselective strategy involves the asymmetric addition of a nucleophile to a prochiral aldehyde. In the context of synthesizing this compound, this would entail the asymmetric addition of a phenyl nucleophile to 4-methoxy-phenylacetaldehyde or the addition of a benzyl (B1604629) nucleophile to 4-methoxybenzaldehyde. However, the more common and well-established methods for this class of compounds involve the asymmetric reduction of the corresponding ketone.

Diastereoselective Approaches to this compound

Diastereoselective synthesis is relevant when a molecule contains multiple stereocenters. For the synthesis of this compound itself, which has only one stereocenter, this approach is not directly applicable. However, in the synthesis of derivatives or more complex molecules containing the this compound moiety, controlling the relative stereochemistry between newly formed and existing stereocenters is crucial.

In a broader context, if a chiral auxiliary were attached to the precursor of this compound, the reduction of the ketone could proceed diastereoselectively. The inherent chirality of the auxiliary would direct the approach of the reducing agent, leading to the preferential formation of one diastereomer. After the reduction, the chiral auxiliary would be removed to yield the enantiomerically enriched product.

Furthermore, the reduction of α-substituted ketones, where a substituent is present on the carbon adjacent to the carbonyl group, can exhibit diastereoselectivity based on the nature of the substituent and the reducing agent. For example, the reduction of α-alkoxy or α-amino substituted ketones can proceed with high diastereoselectivity, often rationalized by Felkin-Anh or chelation-controlled models. nih.gov In a chelation-controlled reduction, a metal-coordinating substituent at the α-position can form a cyclic intermediate with the reducing agent, leading to hydride delivery from a specific face of the ketone. nyu.edu

Chiral Resolution Techniques Applied to this compound

Chiral resolution is a classical method for separating a racemic mixture of a chiral compound into its individual enantiomers. This approach does not create a new stereocenter but rather isolates the desired enantiomer from a pre-existing 50:50 mixture.

Enzymatic Kinetic Resolution: This technique utilizes the high enantioselectivity of enzymes, particularly lipases, to differentiate between the two enantiomers of a racemic alcohol. nih.gov In a typical kinetic resolution, a lipase (B570770) is used to catalyze the acylation of the racemic alcohol with an acyl donor, such as vinyl acetate. nih.govnih.gov The enzyme will selectively acylate one enantiomer at a much faster rate than the other. nih.gov This results in a mixture of the acylated enantiomer and the unreacted, enantiomerically enriched alcohol, which can then be separated by standard chromatographic techniques. Lipases from Candida antarctica (CALB, often immobilized as Novozym 435) and Pseudomonas cepacia are commonly used for the resolution of secondary alcohols, including 1-phenylethanol (B42297) and related 1,2-diarylethanols. nih.govtrdizin.gov.tr

Dynamic Kinetic Resolution (DKR): A significant drawback of classical kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. Dynamic kinetic resolution overcomes this limitation by combining the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. rsc.org This is often achieved by using a metal catalyst, such as a ruthenium complex, that continuously converts the unwanted enantiomer back into the racemate, making it available for the enzymatic transformation. rsc.org This allows for the theoretical conversion of 100% of the starting racemic material into a single enantiomerically pure product.

Interactive Data Table: Enzymatic Kinetic Resolution of Racemic Alcohols

| Enzyme | Substrate | Acyl Donor | Product | Conversion (%) | Enantiomeric Excess (eep %) | Reference |

| Novozym 435 (CALB) | (R,S)-1-Phenylethanol | Vinyl Acetate | (R)-1-Phenylethyl acetate | ~50 | >99 | trdizin.gov.tr |

| Pseudomonas stutzeri Lipase | (R,S)-1,2-Diphenylethanol | Isopropenyl Acetate | (R)-1,2-Diphenylethyl acetate | 97 | 99 | rsc.org |

| Burkholderia cepacia Lipase | (R,S)-1-Phenylethanol | Vinyl Acetate | (R)-1-Phenylethyl acetate | 50 | >99 | nih.gov |

Preferential Crystallization: Also known as resolution by entrainment, this method relies on the ability of some racemates to crystallize as a conglomerate, which is a physical mixture of enantiopure crystals. wikipedia.org By seeding a supersaturated solution of the racemate with a crystal of the desired enantiomer, it is possible to induce the crystallization of that enantiomer preferentially. chemrxiv.orgresearchgate.netresearchgate.net This technique, while powerful, is applicable to a relatively small percentage of chiral compounds that form conglomerates. wikipedia.org

Crystallization of Diastereomeric Salts: This is one of the oldest and most widely used methods for chiral resolution. wikipedia.org The racemic alcohol is reacted with a chiral resolving agent, typically a chiral acid or base, to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. wikipedia.org After separation, the desired enantiomer is recovered by removing the resolving agent. Common resolving agents for alcohols include chiral carboxylic acids like tartaric acid or mandelic acid. wikipedia.org

Chemical Transformations and Reactivity of 1 4 Methoxyphenyl 2 Phenylethanol

Oxidation Reactions and Derived Products

The oxidation of 1-(4-methoxyphenyl)-2-phenylethanol involves the conversion of the secondary alcohol group to a ketone. This transformation is a common and fundamental reaction in organic synthesis. The primary product of this oxidation is 1-(4-methoxyphenyl)-2-phenylethan-1-one. nih.gov A variety of oxidizing agents can be employed to achieve this, ranging from metal-based catalysts to chemoenzymatic systems.

The oxidation of analogous secondary alcohols, such as 1-phenylethanol (B42297), has been extensively studied and provides insight into the expected reactivity of this compound. For instance, ruthenium carbonyl complexes have been shown to be efficient catalysts for the aerobic oxidation of alcohols to their corresponding aldehydes and ketones. researchgate.net In such cases, benzylic alcohols like 1-phenylethanol often exhibit high conversion rates to acetophenone (B1666503). researchgate.net Similarly, chemoenzymatic processes, which couple a chemical oxidation step with an enzymatic reduction, have been utilized for the deracemization of racemic 1-phenylethanols, proceeding through an acetophenone intermediate. rsc.org It is assumed that the actual catalyst in some metal-catalyzed oxidations, such as those using Co(acac)₃, is the reduced form, Co(acac)₂, which is formed during an induction period. rsc.org

Table 1: Examples of Oxidation Reactions of Analogous Secondary Alcohols

| Substrate | Oxidizing Agent/Catalyst | Product | Reference |

|---|---|---|---|

| 1-Phenylethanol | [(η5-C5Me t4 Bu)Ru(CO)(μ-CO)]2 | Acetophenone | researchgate.net |

| Racemic 1-phenylethanols | Manganese oxide | Acetophenone | rsc.org |

| 1-Phenylethanol | Co(acac)2 / Co(acac)3 | Acetophenone | rsc.org |

Reduction Reactions and Pathway Intermediates

While this compound is itself a product of reduction (from the corresponding ketone), its hydroxyl group can be removed through reductive processes. More commonly in synthetic pathways, this compound is synthesized via the reduction of 1-(4-methoxyphenyl)-2-phenylethan-1-one.

This reduction can be achieved using various reducing agents, leading to the formation of the secondary alcohol. The choice of reducing agent can influence the stereochemical outcome of the reaction when a chiral product is desired. For instance, enzymatic reductions are known for their high enantioselectivity. The asymmetric reduction of acetophenone and its derivatives to chiral 1-phenylethanols has been successfully carried out using alcohol dehydrogenases, such as the one from Lactobacillus kefir (LK-ADH), with excellent yield and enantiomeric excess. rsc.org This methodology is applicable to a wide range of substituted phenylethanols. rsc.org

Common laboratory reducing agents for converting ketones to alcohols include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). scribd.com These reagents proceed via the nucleophilic addition of a hydride ion to the carbonyl carbon.

Table 2: Examples of Reduction Reactions to Form Phenylethanols

| Starting Material | Reducing Agent/Catalyst | Product | Key Features | Reference |

|---|---|---|---|---|

| Acetophenone | Alcohol dehydrogenase from Lactobacillus kefir (LK-ADH) | (R)-1-Phenylethanol | High yield (96%) and enantioselectivity (>99% ee) | rsc.org |

| Ketones | Sodium Borohydride (NaBH₄) in alcohol or alkaline solution | Secondary Alcohols | Common, mild reducing agent | scribd.com |

Derivatization and Functional Group Interconversions

The hydroxyl group of this compound is a key site for derivatization and functional group interconversions. These reactions are crucial for altering the molecule's properties or for preparing it for subsequent synthetic steps. Common transformations include conversion to ethers, esters, and halides. scribd.comvanderbilt.edu

The conversion of the alcohol to a sulfonate ester (e.g., tosylate, mesylate) is a common strategy to transform the hydroxyl group into a good leaving group, facilitating nucleophilic substitution or elimination reactions. vanderbilt.edu Subsequently, these sulfonates can be displaced by halides (e.g., using sodium iodide in acetone (B3395972) in the Finkelstein reaction) or other nucleophiles. vanderbilt.edu

Direct conversion of the alcohol to a halide is also possible using reagents such as thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). vanderbilt.edu Esterification, the reaction with a carboxylic acid or its derivative, produces the corresponding ester. For analytical purposes, alcohols can be derivatized to create fluorescent compounds, for example, by reacting with 9-fluorenylmethyl chloroformate, which allows for sensitive detection in techniques like HPLC. nih.gov

Table 3: Common Functional Group Interconversions for Alcohols

| Reaction Type | Reagent(s) | Product Type | Purpose | Reference |

|---|---|---|---|---|

| Sulfonate Ester Formation | Tosyl chloride (TsCl), pyridine | Tosylate | Create a good leaving group | vanderbilt.edu |

| Halogenation | Thionyl chloride (SOCl₂) | Alkyl Chloride | Introduce a halide | vanderbilt.edu |

| Halogenation | Phosphorus tribromide (PBr₃) | Alkyl Bromide | Introduce a halide | vanderbilt.edu |

| Finkelstein Reaction | Sodium iodide (NaI) in acetone | Alkyl Iodide | Halide exchange | vanderbilt.edu |

| Esterification | Carboxylic acid, acid catalyst | Ester | Functional group modification | scribd.com |

Rearrangement Studies Involving the Phenylethanol Backbone

The phenylethanol backbone of this compound can potentially undergo rearrangement reactions, particularly under acidic conditions where a carbocation intermediate can be formed. The stability of the benzylic carbocation at the carbon bearing the hydroxyl group and the methoxy-substituted phenyl ring makes it a likely intermediate.

A classic example of a relevant rearrangement is the pinacol (B44631) rearrangement, which involves the 1,2-migration of a group in a 1,2-diol to an adjacent carbocationic center. libretexts.org While this compound is not a diol, acid-catalyzed dehydration can lead to a carbocation, which could then undergo a Wagner-Meerwein type of rearrangement. In this scenario, either the phenyl group or the methoxyphenyl group could migrate. The relative migratory aptitude of these groups would determine the final product structure.

Another relevant transformation is the benzilic acid rearrangement, which involves the 1,2-rearrangement of a 1,2-diketone to form an α-hydroxy carboxylic acid. libretexts.org Although not directly applicable to the alcohol itself, it demonstrates the migratory potential of aryl groups in related structures. The study of such rearrangements is crucial for understanding potential side reactions in syntheses involving the phenylethanol scaffold and for designing novel synthetic routes. libretexts.org

1 4 Methoxyphenyl 2 Phenylethanol As a Synthetic Building Block

Utilization in the Synthesis of Complex Organic Molecules

The fundamental transformation that underscores the utility of 1-(4-Methoxyphenyl)-2-phenylethanol is its acid-catalyzed dehydration to yield 4-methoxy-trans-stilbene. This reaction eliminates a molecule of water to form a carbon-carbon double bond, converting the flexible ethanolic linker into a rigid ethenylene bridge, which is characteristic of stilbenes.

This straightforward conversion is the entry point into the synthesis of a vast array of more complex molecules. Stilbene (B7821643) derivatives are of great interest due to their prevalence in nature as phytoalexins (defensive compounds in plants) and their wide range of pharmacological properties, including anticancer, antioxidant, and anti-inflammatory activities. nih.gov The 4-methoxystilbene produced from the title compound can be further elaborated. For instance, the methoxy (B1213986) group can be cleaved to reveal a phenol, a common functional group in many bioactive natural products like resveratrol. Alternatively, the aromatic rings can undergo further substitution to build even more complex molecular architectures.

Table 1: Synthetic Pathway from this compound to Complex Stilbenoids

| Step | Starting Material | Transformation | Product | Significance |

|---|---|---|---|---|

| 1 | This compound | Catalytic Dehydration | 4-Methoxy-trans-stilbene | Formation of the core stilbene backbone. |

| 2 | 4-Methoxy-trans-stilbene | O-Demethylation | 4-Hydroxy-trans-stilbene | Access to phenolic stilbenes, key pharmacophores. |

| 3 | 4-Hydroxy-trans-stilbene | Further Functionalization (e.g., Hydroxylation, Glycosylation) | Complex Stilbenoid Derivatives (e.g., Resveratrol analogues) | Generation of high-value, biologically active molecules. uliege.be |

Precursor in the Development of Advanced Chemical Scaffolds

A chemical scaffold is a core molecular structure upon which a variety of substituents can be placed to create a library of related compounds, often for drug discovery. The stilbene framework derived from this compound is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with numerous biological targets. nih.gov

The 1,2-diarylethylene structure of stilbene is a key feature in many pharmacologically active compounds, including the potent tubulin polymerization inhibitor Combretastatin A-4. The methoxy-substituted stilbene obtained from this compound is a direct analogue of one of the rings in Combretastatin A-4. The presence of a methoxy group is known to enhance metabolic stability and cell uptake compared to a free hydroxyl group, making it a desirable feature in drug design. nih.gov

Chemists can utilize 4-methoxystilbene as a foundational scaffold, systematically modifying its structure to optimize biological activity. This can involve:

Introducing additional substituents on either aromatic ring to enhance binding affinity to a target protein.

Altering the geometry of the double bond from the more stable trans-isomer to the often more biologically active cis-isomer.

Incorporating the stilbene core into larger, more rigid heterocyclic systems, such as benzoxazoles or indoles, to create novel classes of compounds. nih.gov

This systematic approach allows for the development of advanced scaffolds tailored for specific therapeutic applications, all originating from the simple dehydration of this compound.

Role in Methodological Advancements in Organic Synthesis

The development of new, efficient, and selective chemical reactions is a cornerstone of modern organic chemistry. Substituted secondary alcohols like this compound serve as excellent model substrates for advancing synthetic methodologies, particularly for catalytic dehydration reactions. nih.govrsc.org

The goal is to develop catalysts that can effect the dehydration to the corresponding alkene (stilbene) with high yield and selectivity, under mild conditions, and with minimal side products. A common side reaction in alcohol dehydration is the formation of an ether via intermolecular condensation of two alcohol molecules. Therefore, a successful catalyst must favor the intramolecular elimination pathway.

Various catalytic systems have been investigated for the dehydration of benzylic alcohols, a class to which this compound belongs. These studies, while often using the simpler analogue 1-phenylethanol (B42297), provide direct insight into the methodologies applicable to the title compound.

Table 2: Comparison of Catalytic Systems for the Dehydration of Benzylic Alcohols (Data from Analogous Substrates)

| Catalyst System | Substrate | Key Findings | Reference |

|---|---|---|---|

| Rhenium(VII) Oxide (Re₂O₇) | 1-Phenylethanol | Highly efficient, achieving 98% yield of styrene (B11656) in one hour at 100°C with 0.5 mol% catalyst loading. Outperforms many traditional acids. | rsc.org |

| Copper(II) Fused-Bisoxazolidine Complex | 1-Phenylethanol | Provides over 95% yield of styrene at 1 mol% catalyst loading. The reaction is sensitive to substrate concentration. | nih.gov |

| Solid Acid Catalysts (e.g., Alumina) | 1-Phenylethanol | Effective for vapor-phase dehydration. Catalyst activity and selectivity depend on the concentration and strength of acid sites on the surface. | capes.gov.br |

| Metal Triflates (e.g., Hf(OTf)₄) | Secondary Alcohols | Robust catalysts that operate under solvent-free conditions to produce high yields of the corresponding alkene. | rsc.org |

These studies demonstrate that this compound is an ideal platform for comparing the efficacy of new catalysts, evaluating reaction mechanisms, and pushing the boundaries of synthetic efficiency for the production of valuable stilbene structures.

Computational and Theoretical Investigations of 1 4 Methoxyphenyl 2 Phenylethanol

Molecular Modeling and Conformational Analysis

The three-dimensional structure and conformational flexibility of 1-(4-Methoxyphenyl)-2-phenylethanol are pivotal to understanding its interactions and reactivity. Molecular modeling techniques are essential for exploring the potential energy surface of this molecule and identifying its most stable conformations.

Due to the presence of multiple rotatable bonds—specifically around the C1-C2 ethyl bridge and the bonds connecting the phenyl rings to this bridge—this compound can adopt a variety of spatial arrangements. A systematic conformational analysis would typically involve computational methods to map these possibilities.

Key Approaches:

Molecular Mechanics (MM): Initial explorations often use force fields (e.g., MMFF or AMBER) to rapidly generate a large number of possible conformers. This approach treats atoms as balls and bonds as springs, allowing for efficient calculation of steric and electrostatic interactions.

Quantum Mechanics (QM): Higher-level methods, particularly Density Functional Theory (DFT), are then used to optimize the geometries of the most promising conformers identified by MM. These calculations provide more accurate energies and structural parameters.

Potential Energy Surface (PES) Scans: To understand the energy barriers between different conformations, PES scans are performed by systematically rotating specific dihedral angles and calculating the energy at each step. This helps to identify the transition states connecting different low-energy conformers.

For a molecule like this compound, the relative orientations of the 4-methoxyphenyl (B3050149) and phenyl rings are of particular interest, as these will be dictated by a subtle interplay of steric hindrance and weak intramolecular interactions.

Hypothetical Conformational Energy Profile:

A hypothetical analysis would likely reveal several low-energy conformers, with the relative energies determined by factors such as intramolecular hydrogen bonding (between the hydroxyl group and the pi-system of a phenyl ring) and steric repulsion between the two aromatic rings.

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations offer deep insights into the electronic nature of this compound, which is fundamental to its reactivity. These calculations can map out the distribution of electrons within the molecule and identify regions that are electron-rich or electron-poor.

Key Parameters and Analyses:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. youtube.comnih.govaimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability. nih.govaimspress.com For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methoxyphenyl ring, while the LUMO would likely be distributed over the phenyl ring.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface. nih.gov For this compound, the most negative potential (red/yellow) would be expected around the oxygen atom of the hydroxyl group and the methoxy (B1213986) group, indicating these as sites for electrophilic attack. Regions of positive potential (blue) would be found around the hydroxyl hydrogen, making it susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about bonding, charge distribution, and intramolecular interactions like hyperconjugation. nih.gov This would be used to quantify the delocalization of electron density between the aromatic rings and the ethanol (B145695) backbone.

Computed Electronic Properties (Hypothetical Data):

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating ability, likely from the methoxyphenyl group. |

| LUMO Energy | -0.5 eV | Indicates electron-accepting ability, likely on the phenyl ring. |

| HOMO-LUMO Gap | 5.3 eV | Suggests good kinetic stability. |

| Dipole Moment | ~2.1 D | Reflects the overall polarity of the molecule due to the hydroxyl and methoxy groups. |

Elucidation of Reaction Mechanisms via Computational Chemistry

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions, identifying transition states, and calculating activation energies. For this compound, several key reactions could be mechanistically elucidated.

Potential Reactions for Mechanistic Study:

Dehydration: The acid-catalyzed dehydration of this compound would likely proceed via a carbocation intermediate to form a stilbene (B7821643) derivative. Computational studies could model the protonation of the hydroxyl group, the loss of water to form the carbocation, and the subsequent elimination of a proton. The stability of the intermediate carbocation, influenced by the methoxy and phenyl groups, would be a key factor. Studies on the dehydration of similar alcohols like 1-phenylethanol (B42297) have shown the utility of this approach. nih.govacs.org

Oxidation: The oxidation of the secondary alcohol to the corresponding ketone, 1-(4-methoxyphenyl)-2-phenylethanone (B30599), could be studied. Computational models could explore the mechanism with various oxidizing agents, detailing the transition states for hydride transfer or other mechanistic steps.

Rearrangement Reactions: In the presence of strong acids, diarylethanol systems can undergo rearrangement reactions. acs.orgrit.edu Computational studies could investigate the potential for Wagner-Meerwein or related rearrangements, identifying the energetic barriers for the migration of the phenyl or methoxyphenyl groups.

Prediction of Reactivity and Selectivity in Chemical Transformations

A significant goal of computational chemistry is to predict how a molecule will behave in a chemical reaction, including its reactivity and any selectivity it may exhibit. rsc.org

Methods for Predicting Reactivity and Selectivity:

Quantitative Structure-Activity Relationship (QSAR): While often used in medicinal chemistry, QSAR models can also be developed to correlate molecular descriptors with reactivity. nih.govnih.gov For a series of substituted diarylethanols, one could build a model to predict reaction rates based on electronic and steric parameters. The influence of substituents on the reactivity of similar systems like β-phenylethyl alcohol has been a subject of interest. rsc.org

Fukui Functions and Local Softness: These reactivity indices, derived from DFT, can predict the most likely sites for nucleophilic or electrophilic attack on a molecule. This would be particularly useful in predicting the regioselectivity of reactions involving the aromatic rings.

Stereoselectivity Prediction: If this compound were to participate in a reaction creating a new stereocenter, computational methods could be used to predict the diastereomeric or enantiomeric outcome. nih.govarxiv.orgrsc.orgnih.gov This involves modeling the transition states leading to the different stereoisomers and comparing their relative energies. The lower energy transition state corresponds to the major product.

Future Research Directions and Unexplored Avenues for 1 4 Methoxyphenyl 2 Phenylethanol

Novel Catalytic Systems for Enhanced Synthesis

The development of advanced catalytic systems is a cornerstone of modern organic synthesis. For the production of 1-(4-methoxyphenyl)-2-phenylethanol, future research will likely concentrate on catalysts that offer improved efficiency, selectivity, and sustainability.

Current synthetic routes often rely on stoichiometric reagents or catalysts that may have limitations in terms of environmental impact or cost. The exploration of novel catalytic systems could address these challenges. For instance, the use of earth-abundant metal catalysts or organocatalysts could provide more sustainable alternatives to precious metal catalysts.

Furthermore, the development of enantioselective catalytic systems is of paramount importance to access specific stereoisomers of this compound, which can be crucial for its application in the synthesis of biologically active molecules. This could involve the design of novel chiral ligands for metal-based catalysts or the development of new chiral organocatalysts.

A summary of potential catalytic systems for future exploration is presented below:

| Catalytic System | Potential Advantages | Research Focus |

| Earth-Abundant Metal Catalysts (e.g., Fe, Cu, Ni) | Lower cost, reduced environmental impact | Development of efficient and selective catalysts for asymmetric transfer hydrogenation or Grignard-type reactions. |

| Organocatalysts | Metal-free, often milder reaction conditions | Design of new chiral organocatalysts for the enantioselective reduction of the corresponding ketone. |

| Biocatalysts (Enzymes) | High enantioselectivity, environmentally benign | Screening and engineering of enzymes (e.g., alcohol dehydrogenases) for the highly selective synthesis of (R)- or (S)-1-(4-methoxyphenyl)-2-phenylethanol. |

| Photoredox Catalysis | Mild reaction conditions, unique reactivity pathways | Exploration of light-mediated synthetic routes from readily available precursors. researchgate.net |

Development of New Synthetic Applications

The functional groups present in this compound, namely the hydroxyl group and the two aromatic rings, offer a versatile platform for the synthesis of a wide range of more complex molecules. While it has been utilized in some synthetic applications, its full potential remains to be unlocked.

Future research is expected to explore the use of this alcohol as a key intermediate in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. For example, its structural motif is present in various biologically active compounds. mdpi.com The development of efficient methods to derivatize the hydroxyl group or to functionalize the aromatic rings could lead to the discovery of new therapeutic agents.

Moreover, the incorporation of this compound into polymeric structures or functional materials could impart desirable properties, such as specific optical or electronic characteristics.

Potential areas for new synthetic applications include:

Synthesis of Novel Bioactive Molecules: Exploration of its use as a precursor for the synthesis of analogs of known drugs or new chemical entities with potential pharmacological activity.

Development of Chiral Ligands: The chiral backbone of this compound can be incorporated into the structure of new chiral ligands for asymmetric catalysis.

Synthesis of Functional Materials: Investigation of its use as a monomer or building block for the preparation of polymers, liquid crystals, or other advanced materials.

Derivatization for Agrochemicals: Exploration of its derivatives as potential herbicides, fungicides, or insecticides.

Advanced Mechanistic Studies through Integrated Experimental and Computational Approaches

A thorough understanding of the reaction mechanisms underlying the synthesis of this compound is crucial for the rational design of improved synthetic protocols. The integration of advanced experimental techniques with computational modeling offers a powerful approach to unraveling complex reaction pathways.

Future mechanistic studies could employ a combination of in-situ spectroscopic techniques, such as ReactIR or NMR spectroscopy, to monitor the reaction progress and identify transient intermediates. rsc.org These experimental observations can be complemented by density functional theory (DFT) calculations to model the transition states and to elucidate the factors that control the stereoselectivity of the reaction.

Key areas for advanced mechanistic studies include:

Elucidation of Stereocontrol: Detailed investigation of the origin of enantioselectivity in asymmetric syntheses of this compound.

Identification of Reaction Intermediates: Trapping and characterization of key intermediates in the catalytic cycle.

Computational Modeling: Use of DFT and other computational methods to model the reaction mechanism and to predict the performance of new catalysts.

Q & A

Q. What are the optimal synthetic routes for 1-(4-Methoxyphenyl)-2-phenylethanol, and how can reaction conditions be tailored to improve yield?

Answer: Synthesis optimization involves evaluating catalytic systems, solvent selection, and reaction kinetics. For example, acidic conditions (e.g., sulfuric acid) can induce intramolecular redox reactions, as observed in structurally similar nitrophenylethanol derivatives, leading to cyclic intermediates and byproducts like 3-benzoylanthranil . Biocatalytic approaches using enzymes (e.g., reductases) in green solvents (e.g., ionic liquids) show promise for enantioselective synthesis, though substrate specificity and pH stability require further optimization . Key parameters to monitor include temperature (e.g., 25–80°C), solvent polarity, and catalyst loading.

Q. Which analytical techniques are most effective for characterizing this compound and its reaction products?

Answer:

- Chromatography : Gas-liquid chromatography (GLC) with a 3% OV-17 column resolves cis/trans isomers of nitrostilbene derivatives, as demonstrated in nitrophenylethanol studies .

- Spectroscopy : GLC-MS (e.g., Hitachi Perkin-Elmer RMS-4) enables structural elucidation of byproducts like 2-phenylisatogen .

- TLC : Useful for preliminary screening of reaction mixtures, identifying trace components like anthranil .

Q. How does the compound’s stability vary under different storage conditions, and what degradation pathways are relevant?

Answer: Stability is influenced by light, temperature, and pH. For example, acidic conditions promote redox reactions, while methoxy groups may enhance oxidative stability compared to hydroxyl analogs . Storage in inert atmospheres (argon) at −20°C in amber vials is recommended. Degradation products (e.g., quinones or stilbenes) should be monitored via accelerated aging studies using HPLC or NMR .

Advanced Research Questions

Q. What mechanistic insights explain the formation of cis/trans isomers during reactions of this compound under acidic conditions?

Answer: Isomerization arises from the protonation of the hydroxyl group, forming a carbocation intermediate. Steric and electronic effects of the 4-methoxy group influence the transition state, favoring trans-isomers in nitrostilbene derivatives (e.g., 91% trans in p-nitrophenylethanol reactions) . Computational modeling (DFT) can predict energy barriers for rotational pathways, aiding in stereochemical control .

Q. How can researchers resolve contradictions in reported reaction outcomes, such as varying byproduct distributions?

Answer: Discrepancies often stem from differences in substrate purity, acid strength, or reaction time. For instance, 1-(o-nitrophenyl)-2-phenylethanol yields 50% cis/trans nitrostilbene under mild acid vs. anthranil under prolonged heating . Systematic studies with controlled variables (e.g., pH, temperature gradients) and in-situ monitoring (e.g., FTIR) are critical for reproducibility .

Q. What strategies are effective for isolating this compound from complex reaction mixtures?

Answer:

- Liquid-liquid extraction : Ionic liquids (e.g., 1-hexyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide) selectively partition aromatic alcohols from aqueous phases, with partition coefficients >2.5 observed for phenylethanol analogs .

- Crystallization : Solvent polarity adjustments (e.g., hexane/ethyl acetate gradients) can precipitate the compound while leaving polar byproducts in solution .

Q. How can intramolecular participation of functional groups be experimentally validated in this compound’s reactivity?

Answer: Isotopic labeling (e.g., deuterium at the benzylic position) and kinetic isotope effect (KIE) studies can distinguish intramolecular vs. intermolecular pathways. For example, cyclic intermediates in nitrophenylethanol reactions were confirmed via trapping experiments and MS fragmentation patterns .

Q. What role does the methoxy substituent play in modulating electronic effects during oxidation or reduction reactions?

Answer: The electron-donating methoxy group stabilizes carbocation intermediates, reducing oxidation rates compared to hydroxyl analogs. Cyclic voltammetry studies on similar compounds show a 0.3–0.5 V decrease in oxidation potential for methoxy-substituted derivatives .

Future Research Directions

Q. What novel applications could emerge from derivatizing this compound?

Answer:

Q. How can computational tools enhance the design of experiments for this compound?

Answer: Molecular dynamics simulations can predict solubility in ionic liquids , while QSPR models correlate substituent effects with reaction outcomes. Machine learning algorithms trained on nitrophenylethanol data may optimize synthetic protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.